molecular formula C24H26N2O5 B417307 4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)-1,5-dihydro-2H-pyrrol-2-one

4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B417307
M. Wt: 422.5g/mol
InChI Key: JTRZRXSXYGFEEV-XDOYNYLZSA-N
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Description

4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolidine ring, a morpholine moiety, and aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, morpholine, and pyrrolidine derivatives. The key steps in the synthesis may involve:

    Condensation Reactions: Formation of the pyrrolidine ring through condensation reactions.

    Aldol Condensation: Introduction of the hydroxy(phenyl)methylidene group via aldol condensation.

    Substitution Reactions: Incorporation of the morpholine moiety through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Aromatic substitution reactions can introduce different substituents on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biochemical pathways.

    Receptor Interaction: Modulating receptor activity to influence cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)-1-(2-piperidin-4-ylethyl)pyrrolidine-2,3-dione
  • (4Z)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)-1-(2-pyrrolidin-4-ylethyl)pyrrolidine-2,3-dione

Uniqueness

The uniqueness of 4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C24H26N2O5

Molecular Weight

422.5g/mol

IUPAC Name

(4Z)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H26N2O5/c1-30-19-9-7-17(8-10-19)21-20(22(27)18-5-3-2-4-6-18)23(28)24(29)26(21)12-11-25-13-15-31-16-14-25/h2-10,21,27H,11-16H2,1H3/b22-20-

InChI Key

JTRZRXSXYGFEEV-XDOYNYLZSA-N

SMILES

COC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCN4CCOCC4

Isomeric SMILES

COC1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2CCN4CCOCC4

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCN4CCOCC4

Origin of Product

United States

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